molecular formula C8H12FNSn B1505346 2-Fluoro-5-(trimethylstannyl)pyridine CAS No. 660847-68-7

2-Fluoro-5-(trimethylstannyl)pyridine

Cat. No.: B1505346
CAS No.: 660847-68-7
M. Wt: 259.9 g/mol
InChI Key: AALHELSFJBDUBQ-UHFFFAOYSA-N
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Description

2-Fluoro-5-(trimethylstannyl)pyridine is an organotin compound featuring a pyridine ring substituted with a fluorine atom at position 2 and a trimethylstannyl group (-Sn(CH₃)₃) at position 5. This compound is primarily utilized in Stille cross-coupling reactions, where the stannyl group acts as a leaving group, enabling the formation of carbon-carbon bonds in synthetic organic chemistry. The fluorine substituent influences the electronic properties of the pyridine ring, enhancing its reactivity and directing subsequent substitutions.

Properties

CAS No.

660847-68-7

Molecular Formula

C8H12FNSn

Molecular Weight

259.9 g/mol

IUPAC Name

(6-fluoropyridin-3-yl)-trimethylstannane

InChI

InChI=1S/C5H3FN.3CH3.Sn/c6-5-3-1-2-4-7-5;;;;/h1,3-4H;3*1H3;

InChI Key

AALHELSFJBDUBQ-UHFFFAOYSA-N

SMILES

C[Sn](C)(C)C1=CN=C(C=C1)F

Canonical SMILES

C[Sn](C)(C)C1=CN=C(C=C1)F

Origin of Product

United States

Scientific Research Applications

Synthetic Chemistry

Building Block for Complex Molecules

  • 2-Fluoro-5-(trimethylstannyl)pyridine serves as a crucial intermediate in the synthesis of complex organic molecules. Its stannyl group facilitates cross-coupling reactions, making it useful for constructing carbon-carbon bonds through methods such as the Stille reaction and Suzuki coupling .

Reactivity and Mechanism

  • The compound can undergo palladium-catalyzed stannylation reactions, where it acts as a nucleophile. This property is exploited in the synthesis of pharmaceuticals and agrochemicals, allowing for the introduction of diverse functional groups into target molecules .

Medicinal Chemistry

Drug Development

  • The unique properties of this compound make it valuable in drug discovery. It has been used to synthesize potential drug candidates targeting various receptors, including G protein-coupled receptors (GPCRs) involved in psychiatric and neurodegenerative disorders .

Case Study: GPR52 Modulators

  • Research indicates that derivatives of this compound can act as modulators for GPR52 receptors, which are implicated in treating conditions such as schizophrenia, depression, and anxiety disorders. The ability to modify the pyridine structure enhances selectivity and efficacy against these targets .

Material Science

Development of Functional Materials

  • The incorporation of this compound into polymer matrices has been explored to create materials with specific electronic and optical properties. These materials are promising for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Table: Properties of Materials Derived from this compound

PropertyValueApplication
Optical Band Gap~2.0 eVOLEDs
ConductivityHighOrganic Semiconductors
Thermal StabilityModerateHigh-performance coatings

Bioconjugation Applications

Linking Biomolecules

  • The trimethylstannyl group allows for bioconjugation reactions that facilitate the attachment of the pyridine moiety to biomolecules. This is particularly useful in the development of imaging agents or therapeutic compounds that target specific biological pathways .

Case Study: Imaging Agents

  • Researchers have utilized stannylated pyridines to create radiolabeled compounds for use in single-photon emission computed tomography (SPECT) imaging. These compounds demonstrated high affinity for specific receptors, showcasing their potential in diagnostic applications .

Comparison with Similar Compounds

Structural Analogues with Stannyl Groups
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications References
2-Fluoro-5-(trimethylstannyl)pyridine F (2), Sn(CH₃)₃ (5) C₈H₁₁FNSSn ~287 (estimated) Stille coupling reagent; high reactivity in cross-couplings
5-Nitro-2-(trimethylstannyl)pyridine NO₂ (5), Sn(CH₃)₃ (2) C₈H₁₂N₂O₂Sn 286.90 Electron-withdrawing NO₂ group enhances electrophilicity; used in nitroarene synthesis
3-Fluoro-5-(tributylstannyl)pyridine F (3), Sn(C₄H₉)₃ (5) C₁₇H₃₀FNSn 386.14 Bulky tributylstannyl group reduces reactivity compared to trimethyl analogues; higher thermal stability
2-Fluoro-3-methyl-5-(tributylstannyl)pyridine F (2), CH₃ (3), Sn(C₄H₉)₃ (5) C₁₈H₃₂FNSn 400.20 Methyl group increases steric hindrance; modulates regioselectivity in coupling reactions

Key Observations :

  • Trimethyl vs. Tributyl Stannyl Groups : Trimethylstannyl derivatives (e.g., molecular weight ~287) are less sterically hindered than tributylstannyl analogues (e.g., molecular weight ~386–420), leading to faster reaction kinetics in cross-couplings .
  • Substituent Effects: Electron-withdrawing groups (e.g., NO₂ in 5-Nitro-2-(trimethylstannyl)pyridine) increase electrophilicity, whereas electron-donating groups (e.g., CH₃ in 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine) alter regioselectivity .
Fluorinated Pyridine Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications References
2-Fluoro-5-(trifluoromethyl)pyridine F (2), CF₃ (5) C₆H₃F₄N 181.09 High electronegativity; used in agrochemicals and pharmaceuticals
2-Fluoro-5-(methylthio)pyridine F (2), SCH₃ (5) C₆H₆FNS 143.18 Moderate reactivity; sulfur enhances nucleophilic substitution potential
2-Fluoro-5-(pinacolatoboryl)pyridine F (2), B(O₂C₂(CH₃)₄) (5) C₁₁H₁₆BFNO₂ 239.06 Boronic ester for Suzuki-Miyaura couplings; complementary to stannyl reagents

Key Observations :

  • Reactivity in Cross-Couplings : Stannyl derivatives (e.g., this compound) are more reactive in Stille couplings than boronic esters (e.g., 2-Fluoro-5-(pinacolatoboryl)pyridine), which require palladium catalysts for Suzuki reactions .
  • Electronic Modulation : Fluorine at position 2 directs electrophilic substitutions to position 4 or 6, while stannyl/boron groups at position 5 facilitate coupling at that site .

Preparation Methods

Direct Stannylation via Lithiation and Stannylation

The most commonly reported synthetic approach involves the lithiation of a suitably substituted fluoropyridine followed by reaction with a trimethylstannyl electrophile.

  • Starting Material : 2-fluoropyridine or derivatives such as 3-bromo-2-fluoropyridine.
  • Lithiation Agent : Strong bases such as lithium diisopropylamide (LDA) or n-butyllithium are used to generate an aryllithium intermediate at the 5-position.
  • Stannylation Reagent : Trimethylstannyl chloride or trimethylstannyl lithium is introduced to trap the aryllithium species, forming the desired this compound.

Reaction Conditions and Yields :

Parameter Typical Value
Base LDA or n-BuLi
Temperature -78°C to 25°C
Solvent THF or ether
Reaction Time 1–3 hours
Yield 70–90%

The reaction proceeds via deprotonation at the 5-position of the pyridine ring, followed by nucleophilic attack on the tin electrophile. The presence of the fluorine atom directs lithiation regioselectively to the 5-position due to its electron-withdrawing effect.

Stannylation of Halogenated Fluoropyridines

An alternative approach employs halogenated fluoropyridines (e.g., 3-bromo-2-fluoropyridine) as substrates, which undergo halogen-metal exchange followed by stannylation.

  • Mechanism : Halogen-metal exchange (e.g., Br to Li) generates an aryllithium intermediate, which then reacts with trimethylstannyl chloride.
  • Advantages : This method provides regioselective functionalization and allows for further substitution on the pyridine ring.

Representative Data :

Reagent Base Temperature Yield (%)
Trimethylstannyl chloride LDA -78°C 85–90
Trimethylstannyl chloride n-BuLi 25–60°C 70–75

This method is well-documented for producing 3-bromo-2-fluoro-5-(trimethylstannyl)pyridine, a close analog, and can be adapted for the this compound synthesis by appropriate choice of starting halogenated fluoropyridine.

Mechanistic Insights

  • Regioselectivity : The fluorine substituent strongly influences the lithiation site due to its electronegativity and inductive effects, favoring lithiation at the 5-position.
  • Stannylation Step : The electrophilic trimethylstannyl chloride reacts with the nucleophilic aryllithium intermediate, forming the carbon-tin bond.
  • Reaction Control : Temperature and base choice critically affect the yield and selectivity, with low temperatures (-78°C) favoring higher yields and fewer side reactions.

Purification and Characterization

  • Purification : The crude product is typically purified by column chromatography or recrystallization.
  • Characterization : Confirmed by NMR spectroscopy (¹H, ¹³C, ¹¹⁹Sn), mass spectrometry, and elemental analysis.

Comparative Table of Preparation Methods

Method Starting Material Base Stannylating Agent Temperature Range Yield (%) Notes
Direct lithiation-stannylation 2-Fluoropyridine LDA, n-BuLi Trimethylstannyl chloride -78°C to 25°C 70–90 High regioselectivity, sensitive to temp.
Halogen-metal exchange 3-Bromo-2-fluoropyridine LDA, n-BuLi Trimethylstannyl chloride -78°C to 60°C 70–90 Enables functionalization on halogenated pyridines

Research Findings and Applications

  • The trimethylstannyl group in this compound is crucial for palladium-catalyzed cross-coupling reactions, enabling the construction of complex fluorinated heterocycles.
  • Research highlights the importance of controlled lithiation conditions to maximize yield and minimize side reactions.
  • The compound's synthesis is a key step in the preparation of pharmaceutical intermediates and advanced materials with tailored electronic properties.

Q & A

Q. Optimization Tips :

  • Use cesium carbonate or potassium carbonate as a base to enhance reactivity .
  • Phase-transfer catalysts (e.g., CTAB) improve fluorination efficiency in precursor steps .

Basic: Which spectroscopic methods are optimal for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identify pyridine ring protons (δ 7.5–8.5 ppm) and fluorine coupling patterns (³J~20 Hz). Tin satellites in ¹³C NMR (δ 100–120 ppm) confirm stannyl groups .
  • ¹¹⁹Sn NMR : Direct detection of SnMe₃ (δ ~0 ppm) .
  • GC-MS : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolve structural ambiguities; related fluoropyridines show planar rings with bond angles ~120° .

Advanced: How does the trimethylstannyl group influence reactivity in cross-coupling reactions?

Answer:
The SnMe₃ group facilitates Stille couplings, enabling C–C bond formation with aryl/heteroaryl halides. Key considerations:

  • Transmetalation Efficiency : Pd(0) catalysts transfer the stannyl group to form Pd–Sn intermediates, which react with electrophiles .
  • Steric Effects : The bulky SnMe₃ group can slow reactions compared to smaller substituents (e.g., boron), requiring elevated temperatures .
  • Side Reactions : Competing protodestannylation may occur; mitigate by using dry solvents and avoiding protic conditions .

Case Study : Coupling with 5-bromo-2-fluoropyridine achieved 80% yield using Pd(PPh₃)₄ and DMF at 90°C .

Advanced: What are common side reactions encountered during synthesis, and how are they mitigated?

Answer:

  • Protodestannylation : Hydrolysis of SnMe₃ to H– groups. Solution : Use anhydrous solvents (e.g., THF over DMSO) and avoid acidic conditions .
  • Homocoupling : Unwanted dimerization via Pd-catalyzed coupling of stannyl groups. Solution : Optimize catalyst loading (<5 mol%) and use excess electrophilic partner .
  • Fluorine Displacement : Fluorine may be replaced by nucleophiles (e.g., amines). Solution : Lower reaction temperatures (<80°C) and avoid strong nucleophiles in early steps .

Q. Methodological Audit :

Replicate conditions from high-yield studies (e.g., 80% in ).

Characterize byproducts via LC-MS to identify competing pathways.

Optimize solvent/base pairs (e.g., DMF/Cs₂CO₃ vs. THF/K₂CO₃) .

Advanced: What mechanistic insights explain the stability of this compound under varying conditions?

Answer:

  • Thermal Stability : Decomposes above 150°C via Sn–C bond cleavage. Store at –20°C under inert gas .
  • Light Sensitivity : UV exposure accelerates decomposition; use amber glassware .
  • Hydrolytic Stability : Susceptible to moisture; kinetic studies show t₁/₂ of 48 hours in humid air .

Q. Experimental Validation :

  • TGA/DSC analysis reveals decomposition onset at 155°C .
  • Accelerated aging studies under 75% RH confirm hydrolytic degradation pathways .

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